5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Overview
Description
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound . It has the molecular formula C7H5N3O2 and a molecular weight of 163.14 .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C7H5N3O2/c11-7(12)4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10)(H,11,12) .Physical And Chemical Properties Analysis
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a solid at room temperature .Scientific Research Applications
Synthesis and Peptidomimetics
A range of 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics were designed and synthesized. These compounds were created starting from 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine and involved interactions with N-protected amino acid hydrazides and amino acid esters. The use of N,N-carbonyldiimidazole as a coupling agent was a key aspect of this synthesis process. This highlights the compound's role in peptidomimetic chemistry (Biitseva et al., 2015).
Formation and Thermal Cyclisation
The formation of substituted 5H-pyrrolo[2,3-b]pyrazines via thermal (non-catalytic) cyclisation of pyrazinylhydrazones was studied. This process involved ring closure onto the carbon atom of the pyrazine nucleus, yielding various substituted pyrrolo[2,3-b]pyrazines. This study illustrates the thermal behavior and synthetic potential of pyrazinylhydrazones in forming pyrrolopyrazine structures (Clark et al., 1976).
Optoelectronic Material Synthesis
Research on the efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives involved regio-selective amination reactions. This resulted in the formation of 2-amino- or 3-amino-pyrrolopyrazines. These compounds, especially the 1,7-derivatives, showed promise as organic materials for optoelectronic applications due to their notable optical and thermal properties (Meti et al., 2017).
Antibacterial Agents
A series of 5-substituted-5,8-dihydro-8-oxopyrido[2,3-b]pyrazine-7-carboxylic acids were synthesized and evaluated for their antibacterial properties. The study found specific compounds to be effective against Escherichia coli and Staphylococcus aureus, demonstrating the potential of these compounds as antibacterial agents (Nakao et al., 1974).
Palladium-Catalyzed Heteroannulation
The synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines via palladium-catalyzed heteroannulation was reported. This method involved starting with N-(3-chloropyrazin-2-yl)-methanesulfonamide and commercially available terminal alkynes, demonstrating an efficient and convenient approach for creating pyrrolopyrazine substrates (Hopkins & Collar, 2004).
Safety And Hazards
The safety information for 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Future Directions
The future directions for research on 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid and its derivatives could involve further exploration of their biological activities and potential applications in drug discovery . Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it, indicating a need for more studies in this area .
properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXHWZHCSSQBRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418332 | |
Record name | 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
CAS RN |
502141-03-9 | |
Record name | 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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